![molecular formula C16H15N5O B2951503 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285536-72-2](/img/no-structure.png)

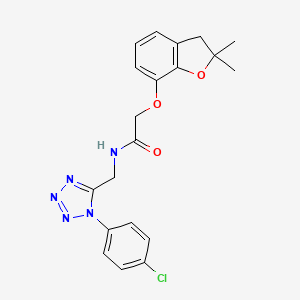

3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, also known as CIPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that our compound of interest could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . This indicates that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . This suggests that our compound of interest could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties . This suggests that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This indicates that our compound of interest could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been reported to possess antitubercular activity . This suggests that “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic properties . This indicates that our compound of interest could potentially be used in the treatment of diabetes.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . The exact pathways and their downstream effects influenced by “3-cyclopropyl-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide” would need further investigation.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with (E)-1H-indol-3-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-cyclopropyl-1H-pyrazole-5-carbohydrazide", "(E)-1H-indol-3-carbaldehyde", "Suitable catalyst" ], "Reaction": [ "To a stirred solution of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) in a suitable solvent, add (E)-1H-indol-3-carbaldehyde (1.2 equiv) and a suitable catalyst (0.1 equiv).", "Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Cool the reaction mixture to room temperature and filter the precipitated product.", "Wash the product with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |

Numéro CAS |

1285536-72-2 |

Nom du produit |

3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide |

Formule moléculaire |

C16H15N5O |

Poids moléculaire |

293.33 |

Nom IUPAC |

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+ |

Clé InChI |

IBBFBSVAUOCUEP-GIJQJNRQSA-N |

SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2951429.png)

![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2951432.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)

![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)